Stereochemical Identity: One Chiral Center Absent from the Closest Structural Isomer
2-Methylbutyl valerate possesses one stereocenter at the C-2 position of the 2-methylbutyl alcohol moiety, yielding two possible stereoisomers. This contrasts directly with 3-methylbutyl valerate (CAS 2050-09-1), which has no stereocenter and no stereoisomers [1][2]. The chiral center implies that the (R)- and (S)-enantiomers of 2-methylbutyl valerate can exhibit differential odor thresholds, odor qualities, and biological recognition, as documented broadly for chiral 2-methylbutyl esters [3]. By contrast, 3-methylbutyl valerate, isobutyl valerate (CAS 10588-10-0), butyl valerate (CAS 591-68-4), and n-pentyl valerate (CAS 2173-56-0) are all achiral, offering no enantiomeric differentiation opportunity [2].
| Evidence Dimension | Number of stereocenters |
|---|---|
| Target Compound Data | 1 stereocenter; 2 total stereoisomers possible |
| Comparator Or Baseline | 3-Methylbutyl valerate: 0 stereocenters, no stereoisomers; Isobutyl valerate: 0 stereocenters; Butyl valerate: 0 stereocenters; Pentyl valerate: 0 stereocenters |
| Quantified Difference | Unique presence of chirality among C₉–C₁₀ valerate esters with linear pentanoic acid moiety |
| Conditions | Structural analysis per RIFM safety assessment; confirmed by PubChem CID 521666 (undefined atom stereocenter count = 1) |
Why This Matters
For enantioselective flavor formulation, naturalness authentication via chiral GC, or intellectual property differentiation of a flavor composition, the availability of stereoisomers is a non-substitutable property absent from achiral analogs.
- [1] Api, A. M.; et al. Update to RIFM fragrance ingredient safety assessment, pentanoic acid, 2-methylbutyl ester, CAS Registry Number 55590-83-5. Food Chem. Toxicol. 2024, 197, Article 115207. (Stereochemistry: 'One stereocenter and 2 total stereoisomers possible.') View Source
- [2] Api, A. M.; et al. Update to RIFM fragrance ingredient safety assessment, 3-methylbutyl valerate, CAS Registry Number 2050-09-1. Food Chem. Toxicol. 2024, Article 115211. (Stereochemistry: 'No stereocenter is present, and no stereoisomer is possible.') View Source
- [3] Rettinger, K.; Karl, V.; Schmarr, H.-G.; Dettmar, F.; Hener, U.; Mosandl, A. Stereoisomeric flavor compounds. XLVIII. Chirospecific analysis of natural flavors and essential oils using multidimensional gas chromatography. Z. Lebensm. Unters. Forsch. 1991, 192, 237–240. View Source
